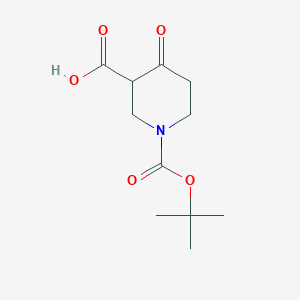
N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine
Vue d'ensemble
Description
“N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine” is a chemical compound with the molecular formula C8H15F3N2 . It is also known as “this compound dihydrochloride” and has a molecular weight of 269.1351896 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code:1S/C8H15F3N2/c1-12-7-2-4-13(5-3-7)6-8(9,10)11/h7,12H,2-6H2,1H3 . This indicates that the molecule consists of a piperidine ring with a trifluoroethyl group and a methylamine group attached to it .
Applications De Recherche Scientifique
Polymerization Processes
N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine is involved in Michael addition polymerizations with diacrylamides, leading to the formation of novel linear poly(amido amine)s. These polymers contain secondary and tertiary amines in their backbones and show unique reactivity sequences among different types of amines. This is significant for developing advanced polymeric materials with specific structural and functional properties (Wang et al., 2005).
Crystal Structure Analysis
The compound shows notable properties in crystal structure and conformational analysis. For instance, in the study of {[1-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl]methyl}[(5-methylpyridin-2-yl)methyl]amine, fumaric acid salt, the conformation of the piperidin ring in solution and its solid-state structure are investigated. This type of analysis is crucial for understanding the molecular interactions and stability of pharmaceutical compounds (Ribet et al., 2005).
DNA Research
In DNA research, piperidine derivatives, including N-methylpiperidine, have been studied for their role in DNA strand breakage at sites of damaged bases. This understanding is fundamental for the Maxam-Gilbert chemical method of DNA sequencing and in studies of DNA damage and repair mechanisms (Mattes et al., 1986).
Fluorescence Studies
Piperidine derivatives, including N-methylpiperidine, have been used to synthesize new enaminenaphthalimides. These compounds exhibit strong fluorescence, which can be significant in developing new fluorescent probes and materials for various scientific applications (McAdam et al., 2004).
Synthesis of N-Heterocycles
In organic synthesis, N-methylpiperidine derivatives are utilized in tantalum-catalyzed hydroaminoalkylation processes. This method is crucial for synthesizing α- and β-alkylated N-heterocycles, opening new routes in the synthesis of complex organic molecules (Payne et al., 2013).
CO2 Absorption Research
Studies involving the reaction of CO2 with piperidine derivatives, including those with N-methyl substitutions, are significant in understanding CO2 capture and sequestration. This research is particularly relevant in the context of environmental chemistry and climate change mitigation strategies (Robinson et al., 2011).
Mécanisme D'action
Target of Action
The primary targets of N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine Molecules with a -cf3 group have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
The mode of action of This compound involves key hydrogen bonding interactions with the protein, which lowers the pKa of the cyclic carbamate, enhancing the drug’s potency .
Biochemical Pathways
The specific biochemical pathways affected by This compound It’s suggested that molecules with a -cf3 group can influence the inhibition of reverse transcriptase enzyme , which is a key enzyme in the replication of retroviruses.
Pharmacokinetics
The ADME properties of This compound It’s noted that fluoroalkyl sulfur groups can greatly improve the lipophilic pharmacokinetic properties of drug molecules , which could potentially enhance the bioavailability of This compound .
Result of Action
The molecular and cellular effects of This compound The molecule’s interaction with the protein and its subsequent lowering of the pka of the cyclic carbamate could potentially result in enhanced drug potency .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound It’s worth noting that the molecule’s storage temperature is room temperature , suggesting that it may be stable under normal environmental conditions.
Propriétés
IUPAC Name |
N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F3N2/c1-12-7-2-4-13(5-3-7)6-8(9,10)11/h7,12H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVXFJMQJQDAGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(CC1)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![Ethyl[1-(4-fluorophenyl)ethyl]amine hydrochloride](/img/structure/B1416763.png)
